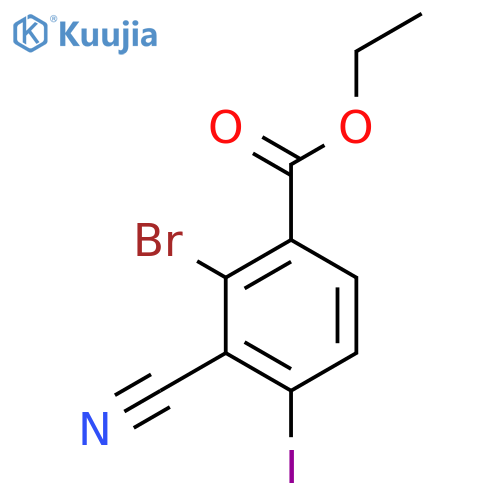Cas no 1805017-01-9 (Ethyl 2-bromo-3-cyano-4-iodobenzoate)

Ethyl 2-bromo-3-cyano-4-iodobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-3-cyano-4-iodobenzoate
-
- インチ: 1S/C10H7BrINO2/c1-2-15-10(14)6-3-4-8(12)7(5-13)9(6)11/h3-4H,2H2,1H3
- InChIKey: OQMYAPDZOZCQRP-UHFFFAOYSA-N
- SMILES: IC1C=CC(C(=O)OCC)=C(C=1C#N)Br
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 288
- XLogP3: 3.2
- トポロジー分子極性表面積: 50.1
Ethyl 2-bromo-3-cyano-4-iodobenzoate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016861-1g |
Ethyl 2-bromo-3-cyano-4-iodobenzoate |
1805017-01-9 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 2-bromo-3-cyano-4-iodobenzoate 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
3. Caper tea
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
Ethyl 2-bromo-3-cyano-4-iodobenzoateに関する追加情報
Ethyl 2-bromo-3-cyano-4-iodobenzoate: A Comprehensive Overview
Ethyl 2-bromo-3-cyano-4-iodobenzoate, with the CAS number 1805017-01-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group substituted with bromine, cyano, and iodine functionalities. The combination of these substituents makes it a versatile building block for various chemical transformations and applications.
The synthesis of Ethyl 2-bromo-3-cyano-4-iodobenzoate typically involves multi-step reactions, often starting from aromatic carboxylic acids. The introduction of the bromine and iodine substituents is achieved through electrophilic aromatic substitution or other halogenation techniques, while the cyano group can be introduced via nucleophilic substitution or cyanation reactions. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly enhanced the efficiency and selectivity of these synthetic pathways.
One of the most notable applications of Ethyl 2-bromo-3-cyano-4-iodobenzoate is in the field of medicinal chemistry. Its structure serves as a valuable scaffold for designing bioactive molecules with potential therapeutic applications. For instance, researchers have explored its use as a precursor for synthesizing anticancer agents, where the bromine and iodine substituents can act as leaving groups in subsequent substitution reactions. Additionally, the cyano group provides an electron-withdrawing effect, which can modulate the electronic properties of the molecule, enhancing its binding affinity to target proteins.
In materials science, Ethyl 2-bromo-3-cyano-4-iodobenzoate has been utilized as a monomer in the synthesis of advanced polymers and materials with tailored electronic properties. The compound's ability to undergo polymerization under controlled conditions has led to its incorporation into materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated that the presence of halogen substituents can significantly influence the charge transport properties of these materials, making them more suitable for high-performance applications.
The structural versatility of Ethyl 2-bromo-3-cyano-4-iodobenzoate also makes it an ideal candidate for click chemistry and other modular synthetic strategies. Its ability to participate in copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions has enabled the rapid construction of complex molecular architectures with high precision. This has opened new avenues for drug discovery and materials synthesis, where speed and efficiency are critical.
From a safety standpoint, Ethyl 2-bromo-3-cyano-4-iodobenzoate should be handled with care due to its chemical reactivity. Proper storage conditions include keeping it in a cool, dry place away from light and oxidizing agents. Additionally, appropriate personal protective equipment (PPE) should be used during handling to minimize exposure risks.
Looking ahead, ongoing research into Ethyl 2-bromo-3-cyano-4-i
1805017-01-9 (Ethyl 2-bromo-3-cyano-4-iodobenzoate) Related Products
- 898788-99-3(2',6'-Dichloro-3-phenylpropiophenone)
- 2173392-04-4((2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol)
- 3421-76-9(2-Ethylnicotinic acid)
- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)
- 1805094-34-1(Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 2731008-24-3([(2-Bromo-4-methylphenyl)methyl](methyl)amine hydrochloride)
- 266309-22-2(4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)
- 885267-15-2(3-(3-bromophenyl)cyclobutan-1-one)
- 443973-35-1((5E)-5-(2-ethoxyphenyl)methylidene-2-4-(2-nitrophenyl)piperazin-1-yl-4,5-dihydro-1,3-thiazol-4-one)
- 719278-42-9(1H-Pyrrole-2,5-dicarboxamide)




